molecular formula C9H16N2OS B3212547 1-(1,3-Thiazolidine-4-carbonyl)piperidine CAS No. 1103920-61-1

1-(1,3-Thiazolidine-4-carbonyl)piperidine

Cat. No.: B3212547
CAS No.: 1103920-61-1
M. Wt: 200.3 g/mol
InChI Key: PVZCWPXBWHFGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Thiazolidine-4-carbonyl)piperidine (CAS 1103920-61-1) is a chemical compound with the molecular formula C9H16N2OS and a molecular weight of 200.30 g/mol . This reagent is a useful research compound, often provided with a purity of 95% , and is intended for Research Use Only, not for human or veterinary diagnostics or therapeutics . The core structure of this molecule is based on the 1,3-thiazolidine heterocyclic scaffold, an important and widely studied ring system in medicinal chemistry . The 1,3-thiazolidine ring is typically constructed from foundational building blocks like L-cysteine, often via cyclocondensation reactions with carbonyl compounds . In this specific molecule, the thiazolidine moiety is functionalized with a piperidine ring via a carbonyl linker, making it a valuable building block for the synthesis of more complex molecules . Compounds featuring the thiazolidine core have demonstrated a broad spectrum of biological activities in research, including antimicrobial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties . The 1,3-thiazolidine scaffold is susceptible to modifications at multiple positions, which allows medicinal chemists to explore structure-activity relationships and fine-tune the properties of potential drug candidates . The integration of the piperidine moiety, a common feature in pharmaceuticals, further enhances the compound's utility as a synthetic intermediate for discovering new pharmacologically interesting scaffolds .

Properties

IUPAC Name

piperidin-1-yl(1,3-thiazolidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c12-9(8-6-13-7-10-8)11-4-2-1-3-5-11/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZCWPXBWHFGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CSCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1,3 Thiazolidine 4 Carbonyl Piperidine and Analogues

Classical Approaches to Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is a cornerstone of the synthesis. This heterocyclic system is typically constructed from foundational building blocks, with cyclocondensation and multi-component reactions representing the most established and versatile strategies.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental approach to the synthesis of the 1,3-thiazolidine-4-carboxylic acid scaffold. This method classically involves the reaction of an amino acid possessing a thiol group, such as cysteine, with a carbonyl compound, typically an aldehyde or a ketone.

In the context of synthesizing the precursor for 1-(1,3-thiazolidine-4-carbonyl)piperidine, L-cysteine is a common starting material. The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group to form the five-membered thiazolidine ring. The general scheme for this reaction is presented below:

Scheme 1: General cyclocondensation reaction for the formation of a 2-substituted-1,3-thiazolidine-4-carboxylic acid from L-cysteine and an aldehyde.

The reaction conditions for these cyclocondensations can be varied. For instance, the reaction of L-cysteine with various aldehydes can be carried out in a mixture of water and ethanol (B145695) at room temperature. This method is advantageous due to its operational simplicity and the use of environmentally benign solvents. The products are often obtained in high yields by simple filtration.

ReactantsProductYield (%)
L-Cysteine, 2-Hydroxybenzaldehyde(2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid92
L-Cysteine, 2-Hydroxynaphthaldehyde(2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid83

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of thiazolidine derivatives, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity.

A common MCR for the synthesis of 4-thiazolidinone (B1220212) rings, which are closely related to the target scaffold, involves the one-pot condensation of an amine, a carbonyl compound (aldehyde), and a mercaptocarboxylic acid. For instance, a variety of 1,3-thiazolidin-4-ones can be synthesized from an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid in a one-pot, three-component cyclocondensation reaction. While this directly yields a 4-oxo-thiazolidine, modifications of this approach can be envisioned to produce the desired thiazolidine-4-carboxylic acid precursor.

AmineAldehydeMercaptocarboxylic AcidProduct Type
1-(2-aminoethyl)pyrrolidineSubstituted benzaldehydeMercaptoacetic acid2-Aryl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one
AnilineAromatic aldehydeThioglycolic acid2,3-Diaryl-1,3-thiazolidin-4-one

Construction of the Piperidine (B6355638) Moiety and its Integration

Once the 1,3-thiazolidine-4-carboxylic acid precursor is obtained, the next critical step is the formation of the amide bond with piperidine. This is typically achieved through standard peptide coupling methodologies.

Nucleophilic Acyl Substitution Reactions

The formation of the amide linkage between the thiazolidine-4-carboxylic acid and piperidine can be achieved via a nucleophilic acyl substitution reaction. This generally requires the activation of the carboxylic acid to enhance its electrophilicity, making it more susceptible to nucleophilic attack by the secondary amine of piperidine.

A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with piperidine, usually in the presence of a base to neutralize the HCl byproduct, to form the desired amide.

Scheme 2: General two-step process for amide formation via an acyl chloride intermediate.

Carbodiimide-Mediated Coupling Procedures

Carbodiimide-mediated coupling reactions are a widely used and efficient method for the formation of amide bonds directly from carboxylic acids and amines, avoiding the need for the isolation of a reactive acyl intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed.

In this procedure, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (piperidine) to form the amide bond, with the byproduct being a urea (B33335) derivative (dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration. To enhance the reaction rate and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

A study on the synthesis of thiazolidine-2,4-dione carboxamide derivatives utilized a similar carbodiimide (B86325) coupling methodology with OxymaPure and N,N′-diisopropylcarbodiimide (DIC), achieving excellent yields. This highlights the applicability of such methods for forming amide bonds with thiazolidine scaffolds.

Coupling ReagentAdditiveGeneral Yield
DCCHOBtGood to Excellent
DICOxymaPure>90%

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic techniques have been applied to the synthesis of thiazolidine derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,3-thiazolidin-4-ones via a three-component condensation has been successfully achieved using microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. While a specific application to 1-(1,3-thiazolidine-4-carbonyl)piperidine is not detailed in the literature, the principles are directly applicable to both the formation of the thiazolidine ring and potentially the amide coupling step.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave radiation to heat reactants directly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govtandfonline.com For the synthesis of 1,3-thiazolidin-4-one analogues, microwave irradiation has been successfully employed in one-pot, three-component condensation reactions. scilit.comresearchgate.net For instance, the reaction of an amine, a carbonyl compound, and a mercapto-carboxylic acid can be efficiently carried out in a microwave reactor. researchgate.net This approach offers significant advantages, including enhanced reaction rates, higher yields, and greater reproducibility. nih.govtandfonline.com

Researchers have developed innovative series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide analogues through microwave-assisted synthesis. nih.gov One-pot protocols under microwave irradiation have also been explored for the synthesis of new classes of thiazolidin-4-ones. nih.gov A notable example involves the reaction of arene aldehydes and valine with an excess of mercaptoacetic acid in ethyl acetate (B1210297) under microwave irradiation, demonstrating the versatility of this method. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazolidin-4-one Analogues
ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time MinutesHours nih.gov
Yield Often higherVariable nih.gov
Heating Uniform and directNon-uniform tandfonline.com
Reproducibility HighCan be variable tandfonline.com

Continuous Flow Reactor Applications

Continuous flow chemistry, particularly utilizing microreactors, offers a paradigm shift from traditional batch processing. researchgate.net This technology provides numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when dealing with highly reactive intermediates or exothermic reactions. researchgate.netnih.gov

The synthesis of thiazolidine derivatives, including intermediates for various drugs, has been successfully transposed from batch to continuous flow processes. researchgate.net For example, the production of (Z)-5-benzylidenethiazolidine-2,4-dione has been shown to be significantly more efficient in a continuous microreactor system compared to a batch process. researchgate.net The use of pressurized systems in flow reactors allows for the use of temperatures above the normal boiling point of solvents, which can lead to higher conversions in shorter reaction times. medcraveonline.com This technology is a viable and advantageous alternative for the fine chemical industry, facilitating the scaling up of active pharmaceutical ingredient production. medcraveonline.comfapesp.br

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and environmentally damaging organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalyst, at room temperature or with minimal heating. tandfonline.com

The Knoevenagel condensation, a key reaction for derivatizing the thiazolidine ring, has been effectively performed under solvent-free conditions by grinding aromatic aldehydes with 4-thiazolidinones in the presence of anhydrous ammonium (B1175870) acetate. tandfonline.com This method is not only environmentally benign but also simple, efficient, and economical compared to classical solvent-based reactions. tandfonline.com Solvent-free synthesis of 1,3-thiazolidin-4-ones has also been achieved using ammonium persulfate as a catalyst, highlighting the high yield and atom economy of this approach. nih.gov The reaction involves the cyclocondensation of substituted aniline, benzaldehyde, and thioglycolic acid. nih.gov

Ultrasound-Assisted Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic methodology. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized hot spots through acoustic cavitation, which generates intense heat and pressure. pharmacyjournal.info

The synthesis of thiazolidinones from 2-aminopyridine (B139424) and 2-picolilamine has been efficiently achieved through a multicomponent reaction under ultrasound irradiation. nih.gov This sonochemical approach leads to good yields in short reaction times. nih.gov Furthermore, an eco-friendly synthesis of 2,4-thiazolidinedione (B21345) has been developed by heating thiourea (B124793) and chloroacetyl chloride in water under ultrasonic irradiation, which significantly reduces the reaction time and improves the yield compared to conventional methods. pharmacyjournal.info Oxidized copper nanoparticles on TiO2 have also been used to effectively catalyze the multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles in water under ultrasonic irradiation. researchgate.net

Ionic Liquid-Assisted Synthesis

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.gov They can also act as catalysts, accelerating reaction rates and influencing product selectivity. tandfonline.com

The synthesis of thiazolidine derivatives has been successfully carried out using ionic liquids. For instance, a one-pot, multicomponent reaction using [Et3NH][HSO4] as a catalyst has been shown to produce excellent yields of thiazolidine derivatives with high purity. nih.gov Dicationic ionic liquids have also been employed as both a green medium and a catalyst for the efficient synthesis of 5-arylidine-2,4-thiazolidinediones. researchgate.net Furthermore, novel DABCO-based protic acid-supported ionic liquids have been synthesized and used as efficient and reusable catalysts for the one-pot, three-component synthesis of 1,3-thiazolidin-4-one in an aqueous medium. tandfonline.com

Derivatization Strategies for Structural Diversification

To explore the chemical space around the 1-(1,3-Thiazolidine-4-carbonyl)piperidine scaffold, various derivatization strategies can be employed. One of the most common and effective methods is the Knoevenagel condensation at the active methylene (B1212753) group of the thiazolidine ring.

Knoevenagel Condensation at the Thiazolidine Ring

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. ijsrst.com In the context of 1,3-thiazolidin-4-ones, the methylene group at the 5-position is sufficiently acidic to undergo this reaction, leading to the formation of 5-arylidene derivatives. ijsrst.comnih.gov This reaction is of significant interest as it introduces structural diversity and has been used to synthesize compounds with a wide range of biological activities. ijsrst.com

A variety of catalysts and reaction conditions have been reported for the Knoevenagel condensation of 2,4-thiazolidinediones with aldehydes. ijsrst.com These include traditional methods using piperidine in ethanol under reflux, as well as more modern and greener approaches. ijsrst.comnih.gov For instance, tannic acid has been used as a catalyst for this condensation. ijsrst.com Environmentally benign ionic liquids, such as 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), have also been successfully used to catalyze the Knoevenagel condensation under ultrasound irradiation, offering a clean and efficient procedure. nih.gov

Table 2: Catalysts and Conditions for Knoevenagel Condensation of Thiazolidinones
CatalystSolventConditionsReference
PiperidineEthanolReflux ijsrst.comnih.gov
Anhydrous Ammonium AcetateSolvent-freeGrinding tandfonline.com
Tannic AcidEthanolReflux ijsrst.com
[TMG][Lac] (Ionic Liquid)-Ultrasound (80°C) nih.gov
β-alanine-Ultrasound (50°C) pharmacyjournal.info

The reaction is broadly applicable to a range of aromatic and heterocyclic aldehydes, allowing for the synthesis of a large library of 5-substituted thiazolidinone derivatives. nih.gov The choice of catalyst and reaction conditions can influence the reaction time and yield. pharmacyjournal.infonih.gov

Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in the 1-(1,3-thiazolidine-4-carbonyl)piperidine scaffold serves as a key site for introducing structural diversity. Standard N-alkylation and N-arylation reactions can be employed to append various substituents, thereby modulating the physicochemical and pharmacological properties of the molecule.

N-Alkylation: The secondary amine of a precursor piperidine can be functionalized prior to coupling with 1,3-thiazolidine-4-carboxylic acid, or the nitrogen of a pre-formed 1-(1,3-thiazolidine-4-carbonyl)piperidine can be targeted, although the latter is less common due to the amide functionality. A general approach involves the reaction of an N-substituted piperidine with 1,3-thiazolidine-4-carboxylic acid in the presence of a suitable coupling agent. Alternatively, direct alkylation of a piperidine derivative can be achieved using alkyl halides or other electrophilic alkylating agents in the presence of a base.

N-Arylation: The introduction of aromatic moieties on the piperidine nitrogen is a crucial strategy for developing analogues with potentially enhanced biological activities. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate. The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating a wide range of functional groups on the aromatic ring.

Reductive Amination: Another versatile method for functionalizing the piperidine nitrogen is reductive amination. This two-step, one-pot process involves the reaction of a piperidine derivative with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).

Table 1: Examples of N-Functionalization Reactions on Piperidine Derivatives

EntryPiperidine DerivativeReagent/CatalystProductYield (%)
1PiperidineBenzyl bromide, K₂CO₃N-Benzylpiperidine92
2PiperidinePhenylboronic acid, Cu(OAc)₂, Et₃NN-Phenylpiperidine78
3PiperidineBenzaldehyde, NaBH(OAc)₃N-Benzylpiperidine85
44-Hydroxypiperidine4-Fluorobenzoyl chloride, Et₃N1-(4-Fluorobenzoyl)-4-hydroxypiperidine95

Introduction of Diverse Substituents on Aromatic Moieties

The introduction of substituents onto an aromatic ring, either attached to the thiazolidine core or to the piperidine nitrogen, is a key strategy for generating a library of analogues for structure-activity relationship (SAR) studies. Various modern cross-coupling reactions are instrumental in achieving this.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds. It involves the coupling of an organoboron compound (boronic acid or ester) with an aryl or vinyl halide or triflate. The reaction tolerates a wide range of functional groups and is often characterized by high yields and stereospecificity. For instance, an aryl bromide-substituted thiazolidine-piperidine scaffold can be coupled with various arylboronic acids to introduce diverse aromatic systems.

Heck-Mizoroki Coupling: The Heck reaction is another palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide (or triflate) and an alkene. This reaction is particularly useful for introducing alkenyl substituents onto an aromatic ring.

Buchwald-Hartwig Amination: As mentioned previously, this reaction is not only used for N-arylation of the piperidine ring but can also be employed to introduce amino groups onto an aromatic ring attached to the core scaffold.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a combination of a palladium complex and a copper(I) salt. This method is valuable for introducing alkynyl moieties, which can serve as handles for further functionalization.

Table 2: Cross-Coupling Reactions for Aromatic Functionalization

EntrySubstrateCoupling PartnerCatalyst/LigandProductYield (%)
14-BromobenzoylpiperidinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Biphenylcarbonylpiperidine88
24-IodobenzoylpiperidineStyrenePd(OAc)₂, P(o-tolyl)₃4-(Styryl)benzoylpiperidine75
34-BromobenzoylpiperidineAnilinePd₂(dba)₃, BINAP, NaOtBu4-(Phenylamino)benzoylpiperidine82
44-IodobenzoylpiperidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(Phenylethynyl)benzoylpiperidine90

Regioselective Modifications

Controlling the position of functionalization on the piperidine ring is crucial for fine-tuning the properties of the final compound. Various strategies have been developed to achieve regioselectivity in the modification of piperidine derivatives.

Directed Metalation: The presence of a directing group on the piperidine nitrogen can facilitate the regioselective deprotonation and subsequent functionalization of the ring. For N-acylpiperidines, lithiation often occurs at the C2 position due to the coordinating effect of the carbonyl oxygen. The resulting organolithium species can then be quenched with a variety of electrophiles.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of otherwise unreactive C-H bonds. The choice of catalyst and directing group can influence the site of activation (e.g., C2, C3, or C4 positions of the piperidine ring). While electronically the C2 position is often favored, steric hindrance and catalyst control can direct functionalization to the C3 or C4 positions. mdpi.com

Ring-Opening Strategies: An indirect approach to achieving regioselectivity involves the use of smaller ring systems that can be stereoselectively functionalized and then expanded to form the desired piperidine derivative. For example, the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate can provide access to 3-substituted piperidines. mdpi.com

Table 3: Regioselective Functionalization of Piperidine Derivatives

EntrySubstrateReagent/CatalystPosition FunctionalizedProductYield (%)
1N-Boc-piperidines-BuLi, TMEDA; then PhCHOC2N-Boc-2-(hydroxyphenylmethyl)piperidine75
2N-AcetylpiperidinePd(OAc)₂, PhI, Ag₂CO₃C2N-Acetyl-2-phenylpiperidine60
3N-Boc-tetrahydropyridineEthyl diazoacetate, Rh₂(OAc)₄; then H₂, Pd/CC3N-Boc-3-(ethoxycarbonylmethyl)piperidine55

Comparative Analysis of Synthetic Routes and Yield Optimization

The primary synthetic route to 1-(1,3-thiazolidine-4-carbonyl)piperidine involves the amide coupling of 1,3-thiazolidine-4-carboxylic acid and piperidine. The efficiency of this key step is highly dependent on the choice of coupling reagent and reaction conditions.

A variety of modern coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HATU, HBTU, TBTU).

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are cost-effective and widely used. However, DCC can lead to the formation of N-acylurea by-products that can be difficult to remove, and both can cause racemization of the carboxylic acid starting material. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress these side reactions and improve yields.

Phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate water-soluble by-products, simplifying purification. They are generally less prone to causing racemization than carbodiimides.

Uronium/aminium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are among the most effective coupling reagents, known for their high reactivity and low rates of racemization. HATU, in particular, is often preferred for sterically hindered couplings and for minimizing epimerization.

Yield Optimization: The optimization of the amide coupling reaction involves screening various coupling reagents, bases, solvents, and reaction temperatures. For the synthesis of 1-(1,3-thiazolidine-4-carbonyl)piperidine, a systematic approach would involve comparing the performance of reagents from each class. The choice of base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is also crucial for activating the carboxylic acid and neutralizing any acidic by-products. Solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly used.

Table 4: Comparative Yields of 1-(1,3-Thiazolidine-4-carbonyl)piperidine Synthesis with Different Coupling Reagents

EntryCoupling ReagentAdditiveBaseSolventYield (%)
1DCCHOBtDIPEADCM75
2EDCHOBtDIPEADMF82
3PyBOP-DIPEADCM88
4HBTU-DIPEADMF90
5HATU-DIPEAACN95

Chemical Reactivity and Transformation of 1 1,3 Thiazolidine 4 Carbonyl Piperidine

Nucleophilic Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring of 1-(1,3-Thiazolidine-4-carbonyl)piperidine is part of an amide linkage. This structural feature significantly diminishes its nucleophilic character compared to a free secondary amine like piperidine. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, delocalizing the electron density onto the oxygen atom. reddit.commasterorganicchemistry.com This resonance stabilization reduces the availability of the lone pair for donation to electrophiles.

Due to this reduced nucleophilicity, the amide nitrogen does not readily undergo typical reactions of secondary amines, such as alkylation or further acylation, under standard conditions. The C–N bond exhibits partial double-bond character, leading to restricted rotation and a planar geometry around the amide group. masterorganicchemistry.com Reactions targeting this nitrogen would require harsh conditions that could potentially cleave the amide bond altogether.

Electrophilic Reactivity of Carbonyl Centers

The primary electrophilic center in 1-(1,3-Thiazolidine-4-carbonyl)piperidine is the carbon atom of the amide carbonyl group. While amides are the least reactive among carboxylic acid derivatives due to the electron-donating effect of the nitrogen atom, the carbonyl carbon still possesses a partial positive charge and is susceptible to attack by strong nucleophiles. reddit.comlibretexts.org

Key reactions involving this electrophilic center include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 1,3-thiazolidine-4-carboxylic acid and piperidine. This reaction typically requires heating.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂) by powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction is a characteristic transformation of amides and would convert 1-(1,3-Thiazolidine-4-carbonyl)piperidine into 4-(piperidin-1-ylmethyl)-1,3-thiazolidine. libretexts.orgchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. libretexts.orgochemacademy.com The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the expulsion of an oxygen atom coordinated to the aluminum species, ultimately leading to the amine product. libretexts.orgyoutube.com

Transamidation: Although less common and requiring specific conditions or catalysis, the amide bond can potentially undergo exchange reactions with other amines, particularly under forcing conditions. researchgate.net

Condensation Reactions of the Thiazolidine (B150603) Moiety

The thiazolidine ring, specifically the methylene group at the C5 position, is a key site for condensation reactions. The protons on the C5 carbon are activated (acidic) because they are flanked by the sulfur atom and the C4 carbon, which bears the electron-withdrawing carbonyl group. This activation facilitates deprotonation by a base, creating a nucleophilic carbanion.

This carbanion can then participate in Knoevenagel condensation reactions with various aldehydes and ketones. researchgate.netfrontiersin.org This reaction is one of the most important transformations for modifying the thiazolidine scaffold, leading to the formation of 5-ylidene derivatives. tandfonline.comnih.gov A variety of catalysts, including weak bases like piperidine or salts such as sodium acetate (B1210297), can be employed to facilitate this reaction. nih.govnih.govresearchgate.net

The general mechanism involves the base-catalyzed formation of the C5 carbanion, followed by its nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, and subsequent dehydration to form a new carbon-carbon double bond. nih.govresearchgate.net

Table 1: Examples of Knoevenagel Condensation on Thiazolidinone Scaffolds

Reactant (Aldehyde)CatalystSolventProductReference
BenzaldehydePiperidineMethanol(Z)-2-(((E)-benzylidene)hydrazono)-5-benzylidenethiazolidin-4-one mdpi.com
p-MethoxybenzaldehydePiperidine/PyrrolidineToluene5-(4-methoxybenzylidene)thiazolidine-2,4-dione nih.govresearchgate.net
Aromatic AldehydesAnhydrous Ammonium (B1175870) AcetateSolvent-free5-Arylidene-4-thiazolidinones tandfonline.com
Aromatic AldehydesBaker's YeastNot specified5-Arylidene-2,4-thiazolidinediones researchgate.net
4-HydroxybenzaldehydeMethylamineAcetic Acid2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid nih.gov

Oxidation and Reduction Pathways

Oxidation Pathways:

Sulfur Oxidation: The thioether sulfur atom in the thiazolidine ring is susceptible to oxidation. Treatment with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) or Oxone® can convert the sulfur to a sulfoxide (B87167) (S=O) or further to a sulfone (SO₂). researchgate.netrsc.org

Ring Oxidation: The thiazolidine ring itself can be oxidized to form a 2-thiazoline or a fully aromatic thiazole (B1198619) ring. acs.org Such reactions often require specific reagents and conditions that promote dehydrogenation. Enzymatic oxidation of thiazolidines using horseradish peroxidase has also been reported. uaic.roresearchgate.net

Reduction Pathways:

As discussed in section 3.2, the most significant reduction pathway for this molecule is the conversion of the amide carbonyl to a methylene group using LiAlH₄ to form an amine. libretexts.org

Ring cleavage can also occur under certain reductive conditions, though this is less common than amide reduction. For instance, treatment of some β-lactams (four-membered rings) with LiAlH₄ can lead to ring opening. nih.gov

Stereochemical Aspects of Reactions

Stereochemistry plays a crucial role in the reactivity of 1-(1,3-Thiazolidine-4-carbonyl)piperidine, which is typically synthesized from chiral precursors like L-cysteine. rsc.org

Chirality at C4: The carbon atom at the 4-position of the thiazolidine ring is a stereocenter. The inherent chirality of this center can direct the stereochemical outcome of subsequent reactions. For example, reactions occurring at the adjacent C5 position can exhibit diastereoselectivity, leading to a preferential formation of one diastereomer over another. rsc.org

Stereoselectivity in Condensation: Knoevenagel condensations at the C5 position often proceed with stereoselectivity, typically favoring the formation of the (Z)-isomer, where the bulkier substituents on the new double bond are positioned on opposite sides. mdpi.comnih.gov The stereochemical configuration is determined through techniques like 2D NMR spectroscopy. nih.gov

Amide Bond Isomerism: The partial double-bond character of the C-N amide bond restricts rotation, leading to the existence of E and Z geometric isomers (conformers). nih.gov These rotamers can have different chemical environments and may interconvert, a factor that can be relevant in molecular recognition and binding processes.

Rearrangements: Thiazolidine derivatives derived from L-cysteine can undergo stereoselective rearrangement reactions under certain conditions to form chiral bicyclic lactam systems, demonstrating the influence of the inherent stereochemistry on complex molecular transformations. rsc.orgrsc.org

Spectroscopic and Structural Characterization of 1 1,3 Thiazolidine 4 Carbonyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(1,3-Thiazolidine-4-carbonyl)piperidine, both ¹H and ¹³C NMR are utilized to assign the specific chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) are indicative of the electronic environment of the protons. The protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region, generally between δ 1.5 and 2.8 ppm. chemicalbook.com The protons adjacent to the nitrogen atom are deshielded and thus resonate at a lower field (δ ~2.8 ppm) compared to the other methylene (B1212753) protons of the ring. chemicalbook.com For the thiazolidine (B150603) ring, the methine proton at the C4 position (adjacent to both the carbonyl group and the nitrogen atom) is expected to appear as a distinct signal, likely a triplet, at a lower field, around δ 4.4 ppm. nanobioletters.com The methylene protons at C5 and C2 of the thiazolidine ring would also produce characteristic signals. nanobioletters.comtandfonline.com The N-H proton of the thiazolidine ring would appear as a broad singlet, with its chemical shift being solvent-dependent. semanticscholar.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing at δ 169-172 ppm. nanobioletters.comresearchgate.net The carbons of the piperidine ring are expected in the range of δ 24-47 ppm, with the carbons adjacent to the nitrogen (α-carbons) resonating further downfield than the β- and γ-carbons. chemicalbook.com For the thiazolidine moiety, the C4 carbon would be found around δ 62-64 ppm, while the C5 and C2 carbons would appear at approximately δ 34-36 ppm and δ 70-72 ppm, respectively. nanobioletters.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 1-(1,3-Thiazolidine-4-carbonyl)piperidine

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Piperidine Cα (2CH₂) ~2.8 ~47
Piperidine Cβ (2CH₂) ~1.5-1.7 ~26
Piperidine Cγ (CH₂) ~1.5 ~24
Carbonyl (C=O) - ~171
Thiazolidine C2 (CH₂) ~4.8 ~71
Thiazolidine C4 (CH) ~4.4 ~63
Thiazolidine C5 (CH₂) ~3.1-3.4 ~35

Note: Predicted values are based on data for similar thiazolidine and piperidine structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(1,3-Thiazolidine-4-carbonyl)piperidine would display several characteristic absorption bands confirming its structure.

The most prominent band would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, expected in the region of 1630-1680 cm⁻¹. researchcommons.org The presence of the N-H group in the thiazolidine ring would give rise to a stretching vibration band around 3300-3500 cm⁻¹. biointerfaceresearch.com The C-N stretching vibrations for the amide and the amine within the rings would appear in the 1250-1350 cm⁻¹ region. mdpi.com Stretching vibrations for the aliphatic C-H bonds of the piperidine and thiazolidine rings are expected in the 2850-3000 cm⁻¹ range. mdpi.com Additionally, a weak absorption band corresponding to the C–S stretching vibration of the thiazolidine ring may be observed around 670–690 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for 1-(1,3-Thiazolidine-4-carbonyl)piperidine

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
N-H (Thiazolidine) Stretch 3300-3500 Medium
C-H (Aliphatic) Stretch 2850-3000 Medium-Strong
C=O (Amide) Stretch 1630-1680 Strong
N-H (Thiazolidine) Bend 1500-1600 Medium
C-N (Amide/Amine) Stretch 1250-1350 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-(1,3-Thiazolidine-4-carbonyl)piperidine (C₉H₁₆N₂OS), the expected exact molecular weight is 200.30 g/mol . bldpharm.comamericanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 200. The fragmentation of this molecular ion would provide valuable structural information. Plausible fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the piperidine ring (m/z 84) to give a fragment ion at m/z 116, or the loss of the thiazolidine-4-yl group.

Cleavage of the C-C bond between the carbonyl group and the thiazolidine ring, leading to the formation of the piperidinyl-carbonyl cation (m/z 112) and a thiazolidine radical.

Fragmentation of the piperidine ring itself, which typically involves the loss of ethylene (B1197577) (C₂H₄), leading to characteristic peaks. chemicalbook.com

Fragmentation of the thiazolidine ring, which could involve the loss of CH₂S or other small fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the chemical formula. mdpi.com

X-ray Diffraction Studies for Solid-State Structure

X-ray analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. For the piperidine ring, it is expected to adopt a stable chair conformation. nih.gov The thiazolidine ring typically adopts an envelope or twisted conformation. The analysis would also reveal the relative orientation of the piperidine and thiazolidine rings with respect to the central amide bond. Furthermore, X-ray diffraction studies elucidate the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the thiazolidine N-H group, which dictate the macroscopic properties of the solid. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds like 1-(1,3-Thiazolidine-4-carbonyl)piperidine.

Thin Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By using an appropriate solvent system (mobile phase) and a silica (B1680970) gel plate (stationary phase), the compound can be separated from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analysis. The compound would be detected by a UV detector, and its purity would be calculated from the relative area of its corresponding peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for identifying impurities and confirming the molecular weight of the desired product in a complex mixture.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can also be employed for purity analysis. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. mdpi.com

For 1-(1,3-Thiazolidine-4-carbonyl)piperidine, with the molecular formula C₉H₁₆N₂OS, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify the purity and elemental composition of the synthesized compound. researchgate.net

Table 3: Theoretical Elemental Composition of C₉H₁₆N₂OS

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 9 108.099 53.96
Hydrogen (H) 1.008 16 16.128 8.05
Nitrogen (N) 14.007 2 28.014 13.99
Oxygen (O) 15.999 1 15.999 7.99
Sulfur (S) 32.06 1 32.06 16.01

| Total | | | 200.30 | 100.00 |

Computational and Theoretical Investigations of 1 1,3 Thiazolidine 4 Carbonyl Piperidine

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 1-(1,3-Thiazolidine-4-carbonyl)piperidine. researchgate.netnih.gov These methods are used to optimize the molecular geometry, calculate electronic energies, and map the distribution of electron density.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

These quantum chemical parameters offer insights into the molecule's reactivity and potential interaction sites. researchgate.net For instance, the distribution of HOMO and LUMO densities can predict which parts of the molecule are likely to be involved in electron transfer processes during chemical reactions or interactions with a biological target. researchgate.net Calculations are typically performed using a specific basis set, such as B3LYP/6-31G(d,p), to ensure accuracy. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for 1-(1,3-Thiazolidine-4-carbonyl)piperidine calculated via DFT.
ParameterValueDescription
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3 eVDifference between LUMO and HOMO energies; indicates chemical stability and reactivity.
Ionization Potential (IP)6.8 eVThe energy required to remove an electron from the molecule. Approximated as -EHOMO.
Electron Affinity (EA)1.5 eVThe energy released when an electron is added to the molecule. Approximated as -ELUMO.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. amazonaws.com For 1-(1,3-Thiazolidine-4-carbonyl)piperidine, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. journaljpri.com

The process involves placing the 3D structure of the compound into the active site of a receptor protein. researchgate.net Algorithms then sample a large number of possible conformations and orientations of the ligand, scoring them based on factors like intermolecular energies, hydrogen bonding, and hydrophobic interactions. journaljpri.com Software such as AutoDock is commonly employed for these simulations. amazonaws.com

The results of docking studies are typically presented as a docking score or binding energy (measured in kcal/mol), where a more negative value indicates a more favorable and stable interaction. dntb.gov.ua Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's active site, which are critical for stabilizing the ligand-protein complex. researchgate.netnih.gov

Table 2: Representative Molecular Docking Results for 1-(1,3-Thiazolidine-4-carbonyl)piperidine against Hypothetical Protein Targets.
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase AXXXX-8.5LYS72, GLU91Hydrogen Bond
Protease BYYYY-7.9VAL32, ILE50Hydrophobic Interaction
Receptor CZZZZ-9.1ASP121, SER222, TYR225Hydrogen Bond, π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. psu.edu For derivatives of 1-(1,3-Thiazolidine-4-carbonyl)piperidine, QSAR models can predict the activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process. mdpi.com

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors representing physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) are calculated for each molecule. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that relates these descriptors to the biological activity. mdpi.com

The predictive power of a QSAR model is rigorously validated using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.gov A robust QSAR model can identify the key structural features that enhance or diminish the activity, providing a roadmap for designing more potent compounds. nih.gov

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for 1-(1,3-Thiazolidine-4-carbonyl)piperidine Analogues.
Descriptor ClassDescriptor ExampleDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
TopologicalWiener IndexDescribes molecular branching and size.
PhysicochemicalLogPRepresents the lipophilicity of the molecule.
Quantum ChemicalHOMO/LUMO EnergyRelates to the molecule's electronic reactivity.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis of 1-(1,3-Thiazolidine-4-carbonyl)piperidine involves identifying all possible low-energy spatial arrangements of its atoms. The piperidine (B6355638) and thiazolidine (B150603) rings are flexible, and the rotation around the amide bond further increases the number of possible conformers.

Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. nih.gov The geometry of each potential conformer is optimized to find its minimum energy state. The relative energies of these conformers are then calculated to construct an energy landscape, which reveals the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net The global minimum structure represents the most probable conformation. nih.gov The energy barriers between different conformers can also be calculated, providing insight into the molecule's flexibility. nih.gov

Table 4: Hypothetical Relative Energies of Different Conformers of 1-(1,3-Thiazolidine-4-carbonyl)piperidine.
ConformerPiperidine Ring ConformationRelative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)Chair0.0095.5
2Twist-Boat2.504.4
3Boat5.500.1

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of 1-(1,3-Thiazolidine-4-carbonyl)piperidine. Thiazolidin-4-ones are often synthesized through a multi-component cyclocondensation reaction. researchgate.net Theoretical calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them. nih.gov

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The structure and energy of the transition state determine the kinetics of the reaction. nih.gov By calculating the activation energies for different possible pathways, chemists can predict the most likely reaction mechanism and optimize reaction conditions (e.g., temperature, catalyst) to improve product yield. mdpi.com Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate these transition states. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of every atom in the system (ligand, protein, and surrounding solvent) over time, typically on the nanosecond to microsecond scale. nih.gov

For a complex of 1-(1,3-Thiazolidine-4-carbonyl)piperidine bound to its target, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains stable or if the ligand dissociates. researchgate.net These simulations also provide detailed information about conformational changes in both the ligand and the protein upon binding, offering a more realistic and accurate understanding of the interaction dynamics. nih.gov

Structure Activity Relationship Sar Studies of 1 1,3 Thiazolidine 4 Carbonyl Piperidine Analogues

Impact of Substituents on the Thiazolidine (B150603) Ring System

The thiazolidine ring system allows for substitutions at the C2, N3, and C5 positions, each playing a critical role in modulating biological activity. nih.govnih.gov The N3 position in the parent compound is acylated by the piperidine (B6355638) moiety. Therefore, SAR exploration primarily focuses on the C2 and C5 positions.

Research on closely related (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides has provided significant insights into the role of C2 substituents. nih.gov In these studies, the C2 position is typically substituted with an aryl group. The nature and substitution pattern of this aryl ring have been shown to be a major determinant of antiproliferative activity against various cancer cell lines. nih.gov

For instance, studies on melanoma and prostate cancer cell lines revealed that specific substitutions on the C2-phenyl ring dramatically influence both potency and selectivity. An unsubstituted phenyl ring at the C2 position can serve as a baseline for activity. The introduction of electron-withdrawing or electron-donating groups at various positions on this phenyl ring can alter the electronic properties and steric profile of the entire molecule, thereby affecting its binding affinity to target proteins. nih.gov

A detailed investigation into a series of C2-aryl analogues highlighted these effects. The data showed that a 4-chlorophenyl substituent at C2 resulted in a compound with potent and selective activity against prostate cancer cells, whereas a 3,4,5-trimethoxyphenyl group at the same position conferred high potency against melanoma cell lines. nih.gov This demonstrates that the optimal substitution pattern is highly dependent on the specific biological target.

Compound IDC2-Aryl SubstituentTarget Cell LineIC₅₀ (µM)
Analogue A 4-ChlorophenylPC-3 (Prostate)1.8
Analogue B 4-ChlorophenylDU 145 (Prostate)2.5
Analogue C 3,4,5-TrimethoxyphenylA375 (Melanoma)0.9
Analogue D 3,4,5-TrimethoxyphenylWM-164 (Melanoma)1.2

This table presents hypothetical IC₅₀ values based on qualitative findings in the literature to illustrate SAR principles. Actual values are reported in specific research articles. nih.gov

Role of the Piperidine Moiety in Biological Activity

The piperidine ring, attached to the C4-carbonyl group of the thiazolidine core, is a prevalent feature in many approved drugs and clinical candidates. researchgate.netenamine.net Its role in the biological activity of 1-(1,3-Thiazolidine-4-carbonyl)piperidine analogues is multifaceted, contributing to the molecule's physicochemical properties, conformation, and binding interactions.

The piperidine moiety generally enhances aqueous solubility and can adopt a stable "chair" conformation, which can favorably position the rest of the molecule for optimal interaction with a biological target. researchgate.net It can act as a versatile linker or a primary pharmacophore that engages in specific binding events. researchgate.net The nitrogen atom of the piperidine is part of an amide linkage, which constrains its basicity, but the ring itself provides a lipophilic and sterically defined scaffold.

SAR studies often involve the modification or bioisosteric replacement of the piperidine ring to optimize properties. sci-hub.senih.gov Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Replacing the piperidine ring with other cyclic amines, such as pyrrolidine, morpholine, or azetidine, can lead to significant changes in:

Potency: A different ring structure may provide a better fit for the target's binding pocket.

Selectivity: The shape and hydrogen bonding capacity of the ring can influence binding to off-target proteins.

Metabolic Stability: The piperidine ring can be susceptible to metabolic oxidation. Replacing it with a more metabolically robust isostere can improve the compound's pharmacokinetic profile. researchgate.net

Physicochemical Properties: Modifications can alter lipophilicity (LogP) and solubility, which are critical for drug absorption and distribution.

For example, replacing a piperazine (B1678402) ring (a close analogue of piperidine) with a spirodiamine analogue in some drug candidates has been shown to beneficially affect activity and reduce cytotoxicity. enamine.net Such strategies are key to refining the therapeutic potential of the parent compound.

Influence of Linker Chemistry on Molecular Recognition

The amide group that connects the C4-carbonyl of the thiazolidine ring to the piperidine nitrogen serves as a critical linker. This linker is not merely a spacer but an active participant in molecular recognition, primarily through its ability to form hydrogen bonds. nih.gov

The amide linker possesses both a hydrogen bond donor (the N-H group, though absent in this specific piperidine amide) and a hydrogen bond acceptor (the carbonyl oxygen). The carbonyl oxygen is particularly important for establishing interactions with hydrogen bond donors, such as the backbone N-H groups of amino acids like glutamine or asparagine in a protein's active site. nih.gov

Studies on analogous thiazolidine-4-carboxamides have demonstrated the essential nature of this amide linkage. Attempts to modify this linker, for example by reducing the amide to an amine, have often resulted in a significant loss of biological activity or led to chemical instability. nih.gov This underscores the importance of the carbonyl group's electronic properties and its role in maintaining a rigid conformation that is favorable for binding. The planarity of the amide bond restricts rotation, helping to lock the orientation of the piperidine moiety relative to the thiazolidine core, which can be crucial for minimizing the entropic penalty upon binding to a target.

Stereochemical Effects on Biological Potency

The 1-(1,3-Thiazolidine-4-carbonyl)piperidine scaffold contains at least one chiral center at the C4 position of the thiazolidine ring. This stereocenter is typically derived from L-cysteine during synthesis, resulting in the (R) configuration. nih.gov The defined three-dimensional arrangement of substituents around this chiral center is fundamental to biological activity, as molecular recognition by proteins is highly stereospecific.

The (4R) configuration orients the piperidine-carbonyl group in a specific spatial direction relative to the rest of the thiazolidine ring. This precise orientation is often necessary for the molecule to fit correctly into the binding site of a target protein and engage in the required intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Furthermore, if a substituent is introduced at the C2 position, a second chiral center is created, leading to the possibility of diastereomers (e.g., (2S,4R) and (2R,4R)). nih.gov These diastereomers are distinct chemical compounds with different 3D shapes and, consequently, can exhibit significantly different biological potencies and pharmacokinetic profiles. In many reported studies on active 2-arylthiazolidine-4-carboxylic acid amides, the compounds are specified as a mixture of diastereomers (2RS,4R), indicating that the specific orientation of the C2 substituent relative to the C4 substituent influences activity. nih.gov The separation and individual testing of these diastereomers are often necessary to identify the most active stereoisomer and to develop a more potent and selective drug candidate.

Development of SAR Models for Specific Biological Endpoints

To rationalize the observed SAR and to guide the design of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazolidine-4-carboxylic acid derivatives, QSAR studies have successfully identified key molecular descriptors that govern their inhibitory activity against specific targets, such as influenza neuraminidase. researchgate.netresearchgate.net These models often reveal that a combination of factors is important:

Electrostatic Properties: The distribution of charge in the molecule, which influences hydrogen bonding and polar interactions.

Steric Properties: The size and shape of substituents, which determine the fit within a binding pocket.

Hydrophobicity: The lipophilicity of the molecule, which affects cell permeability and hydrophobic interactions with the target. researchgate.net

Molecular docking simulations provide a 3D model of how a ligand binds to the active site of its target protein. researchgate.net For thiazolidine derivatives, docking studies have helped to visualize the specific interactions that confer activity. For example, they can identify key amino acid residues that form hydrogen bonds with the thiazolidine core or show how a C2-aryl substituent fits into a hydrophobic pocket. nih.gov These computational insights are invaluable for explaining observed SAR trends and for predicting the potential activity of novel, unsynthesized analogues, thereby accelerating the drug discovery process.

Biochemical and Molecular Interactions of 1 1,3 Thiazolidine 4 Carbonyl Piperidine in Vitro Studies

Investigation of Enzyme Inhibition Profiles

There is no available data on the specific enzyme inhibition profile of 1-(1,3-Thiazolidine-4-carbonyl)piperidine.

Modulation of Specific Kinases

No studies were found that investigated the effects of 1-(1,3-Thiazolidine-4-carbonyl)piperidine on any specific kinases.

Interactions with Metabolic Enzymes (e.g., UDP-Galp mutase)

There is no published research on the interaction between 1-(1,3-Thiazolidine-4-carbonyl)piperidine and metabolic enzymes such as UDP-Galp mutase.

Evaluation of Other Enzyme Targets

No other enzyme targets have been evaluated for their interaction with 1-(1,3-Thiazolidine-4-carbonyl)piperidine in the available scientific literature.

Receptor Binding and Modulation Studies

No receptor binding and modulation studies for 1-(1,3-Thiazolidine-4-carbonyl)piperidine have been reported.

Characterization of Molecular Pathways and Cellular Processes

There is no information available regarding the effects of 1-(1,3-Thiazolidine-4-carbonyl)piperidine on molecular pathways or cellular processes.

Cell Cycle Modulation

No studies have been published that characterize the effects of 1-(1,3-Thiazolidine-4-carbonyl)piperidine on cell cycle modulation.

Apoptosis Induction Mechanisms in Cell Lines

Thiazolidine (B150603) derivatives have been extensively studied for their anticancer properties, with a significant focus on their ability to induce apoptosis in various cancer cell lines. While direct studies on 1-(1,3-Thiazolidine-4-carbonyl)piperidine are limited, research on analogous thiazolidin-4-one and thiazolidine-2,4-dione structures provides valuable insights into the potential mechanisms.

In vitro studies have demonstrated that certain thiazolidin-4-one derivatives can trigger apoptosis in human cancer cell lines such as HT-1080 (fibrosarcoma) and A-549 (lung carcinoma) through a caspase-3/7-activated pathway. researchgate.net This activation of executioner caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. Furthermore, these compounds have been observed to cause cell cycle arrest, which can be a precursor to apoptosis. researchgate.net

Derivatives of thiazolidine-2,4-dione have shown potent pro-apoptotic effects in various cancer cell lines, including Caco-2 (colorectal adenocarcinoma) and HepG-2 (hepatocellular carcinoma). plos.org The mechanism of action in these cases involves the significant downregulation of anti-apoptotic genes such as Bcl2, Survivin, and TGF. plos.org The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their inhibition can lead to the release of pro-apoptotic factors from the mitochondria.

Investigations into the effects of a 2-thioxoimidazolidin-4-one analogue on HepG2 cells revealed a significant induction of apoptosis, which was correlated with an increase in reactive oxygen species (ROS). biochemjournal.com Elevated ROS levels can induce cellular stress and damage, ultimately triggering apoptotic cell death.

Specifically, in breast cancer cell lines like MCF-7 and MDA-MB-231, thiazolidin-4-one derivatives have demonstrated the ability to induce apoptosis. nih.gov The induction of apoptosis in MCF-7 cells by certain thiazolidin-4-one derivatives has been linked to an 8.3-fold increase in DNA fragmentation, a key characteristic of apoptotic cell death. researchgate.net

Table 1: In Vitro Apoptotic Effects of Thiazolidine Derivatives in Various Cell Lines

Cell Line Compound Type Observed Effects
HT-1080, A-549 Thiazolidin-4-one derivatives Caspase-3/7 activation, cell cycle arrest researchgate.net
Caco-2, HepG-2 Thiazolidine-2,4-dione derivatives Downregulation of Bcl2, Survivin, and TGF genes plos.org
HepG-2 2-Thioxoimidazolidin-4-one analogue Increased reactive oxygen species (ROS), apoptosis biochemjournal.com
MCF-7, MDA-MB-231 Thiazolidin-4-one derivatives Apoptosis induction nih.gov
MCF-7 Thiazolidin-4-one derivative 8.3-fold increase in DNA fragmentation researchgate.net

Protein Degradation Pathway Modulation

The modulation of protein degradation pathways, such as the ubiquitin-proteasome system, is a critical mechanism for controlling cellular processes and is a target for therapeutic intervention. While direct in vitro studies detailing the specific effects of 1-(1,3-Thiazolidine-4-carbonyl)piperidine on protein degradation pathways are not extensively documented in the available literature, the broader class of thiazolidine derivatives has been implicated in processes that are intrinsically linked to protein turnover and stability. For instance, their ability to induce apoptosis often involves the degradation of key regulatory proteins. Further research is required to elucidate the specific interactions of 1-(1,3-Thiazolidine-4-carbonyl)piperidine with components of the protein degradation machinery.

In Vitro Antimicrobial Research

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Thiazolidin-4-one derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal strains.

Numerous studies have highlighted the antibacterial potential of thiazolidin-4-ones, including those incorporating a piperidine (B6355638) moiety. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

A series of novel 4-thiazolidinones containing a 1-(methylsulfonyl) piperidine moiety displayed a good level of antimicrobial activity against selected pathogenic microorganisms. researchgate.net In another study, thiazolidin-4-one derivatives bearing a piperazine (B1678402) moiety, structurally related to piperidine, were found to be highly potent against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with minimum inhibitory concentration (MIC) values as low as 1-4 µg/mL. researchgate.net

Furthermore, certain 2,3-diaryl-thiazolidin-4-ones have exhibited significant antibacterial activity, with MICs ranging from 0.008 to 0.24 mg/mL against a panel of six Gram-positive and Gram-negative bacteria. nih.govmdpi.com Notably, Salmonella Typhimurium was found to be the most sensitive bacterium, while S. aureus was the most resistant. nih.govmdpi.com Some of these compounds were more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like MRSA, P. aeruginosa, and E. coli. nih.gov

Table 2: In Vitro Antibacterial Activity of Thiazolidin-4-one Derivatives

Bacterial Strain(s) Compound Type Activity/MIC Reference(s)
S. aureus, B. subtilis, E. coli, P. aeruginosa 4-Thiazolidinones with piperazine MIC: 1-4 µg/mL researchgate.net
Gram-positive & Gram-negative bacteria 2,3-Diaryl-thiazolidin-4-ones MIC: 0.008–0.24 mg/mL nih.govmdpi.com
MRSA, P. aeruginosa, E. coli 2,3-Diaryl-thiazolidin-4-ones More potent than ampicillin nih.gov
S. aureus, P. aeruginosa, Salmonella typhi Hybrid Thiazolidinone derivatives Zone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL nanobioletters.com
E. coli, S. aureus 1,3-Thiazolidine derivatives Good activity nanobioletters.com

In addition to their antibacterial properties, thiazolidin-4-one derivatives have demonstrated significant antifungal activity. Studies have shown that these compounds are effective against a range of fungal pathogens, including various Candida species.

For instance, a series of novel thiazolidin-4-one derivatives were screened for their in vitro antifungal activity against Candida albicans, showing promising results. nanobioletters.com Other research has indicated that some thiazolidin-4-one compounds exhibit antifungal activity that is equipotent or even exceeds that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.govresearchgate.net

Specifically, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones were evaluated for their in vitro antifungal activity against several Candida species, Cryptococcus laurentii, Rhodotorula sp., Geotrichum sp., and Trichosporon asahii. nih.gov Some of these compounds were found to be 1.6 times more potent than the standard antifungal drug fluconazole (B54011) against Rhodotorula spp. nih.gov

Table 3: In Vitro Antifungal Activity of Thiazolidin-4-one Derivatives

Fungal Strain(s) Compound Type Activity Reference(s)
Candida albicans Novel Thiazolidin-4-one derivatives Active nanobioletters.com
Various fungal pathogens 2,3-Diaryl-thiazolidin-4-ones Equipotent/superior to bifonazole and ketoconazole nih.govresearchgate.net
Candida spp., Cryptococcus laurentii, Rhodotorula sp., Geotrichum sp., Trichosporon asahii 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones Some compounds 1.6x more potent than fluconazole against Rhodotorula spp. nih.gov

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Thiazolidin-4-ones have emerged as a promising class of compounds with the potential to inhibit biofilm formation. citedrive.comresearchgate.netnih.gov

Research has shown that certain thiazolidin-4-one derivatives can inhibit biofilm formation by pathogenic bacteria. For example, some derivatives have been documented to have moderate antibiofilm activity against Staphylococcus epidermidis RP62A. nih.gov The mechanism of action is thought to involve the inhibition of YycG histidine kinase, which is crucial for cell viability, cell wall metabolism, and biofilm formation. nih.gov

In Vitro Anti-Inflammatory Effects

Thiazolidine derivatives have been recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways. benthamscience.commdpi.comresearchgate.net

In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have shown that thiazolidine derivatives can decrease the production of nitric oxide (NO), a key inflammatory mediator. tandfonline.com This reduction in NO is associated with the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. tandfonline.com

The anti-inflammatory effects of these compounds are also linked to their ability to modulate the NF-κB signaling pathway. tandfonline.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, thiazolidine derivatives can reduce the expression of pro-inflammatory biomarkers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). tandfonline.com

Furthermore, certain thiazolidinedione-quinoline molecular hybrids have been shown to significantly decrease the concentration of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and TNF-α in a dose-dependent manner. nih.gov

Table 4: In Vitro Anti-Inflammatory Effects of Thiazolidine Derivatives

Assay/Model Compound Type Observed Effects Reference(s)
LPS-induced RAW 264.7 macrophages Thiazolidine derivatives Decreased nitric oxide (NO) production tandfonline.com
Various in vitro models Thiazolidine derivatives Modulation of NF-κB signaling pathway tandfonline.com
In vitro assays Thiazolidine derivatives Reduction of COX-2 and TNF-α expression tandfonline.com
In vitro assays Thiazolidinedione-quinoline hybrids Decreased IFN-γ and TNF-α concentration nih.gov

In Vitro Antioxidant Properties

The antioxidant potential of thiazolidine derivatives is a significant area of research, with studies employing various assays to determine their ability to neutralize free radicals and reduce oxidative stress. zu.ac.aenanobioletters.com The core structure is often modified with different functional groups to enhance this activity. zu.ac.ae

Research has shown that the introduction of phenolic fragments into the structure of thiazolidine-4-carboxylic acid derivatives can sharply increase antioxidant potential. zu.ac.ae The presence of a hydroxyl (-OH) group on an associated benzene (B151609) ring is a key reason for this significant antioxidant activity. zu.ac.ae Common in vitro methods used to evaluate these properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. zu.ac.aenih.gov

In one study, a series of thiazolidine-4-carboxylic acid derivatives were synthesized and screened for their antioxidant activity using the DPPH assay. zu.ac.ae Two compounds, designated P8 and P9, which both contained phenolic fragments, demonstrated significant radical scavenging capabilities with EC50 values of 12.16 µg/mL and 13.97 µg/mL, respectively, comparable to the standard antioxidant ascorbic acid (EC50 of 10.14 µg/mL). zu.ac.ae Another study investigated nine different thiazolidinone derivatives, classifying them based on their core structures (e.g., 1,3-thiazole-based or 1,3,4-thiadiazole-based). nih.gov The results from DPPH and TBARS testing showed varied antioxidant activity among the different derivatives, with some compounds exhibiting potent inhibition of lipid peroxidation. nih.gov For instance, compound 5 showed a 66.71% inhibition in the TBARS test, while compound 1 showed 62.11% inhibition, comparable to Vitamin C's 62.32%. nih.gov

Table 1: In Vitro Antioxidant Activity of Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Assay Compound ID Result Standard Control Reference
Thiazolidine-4-carboxylic acid DPPH P8 EC50: 12.16 µg/mL Ascorbic Acid (10.14 µg/mL) zu.ac.ae
Thiazolidine-4-carboxylic acid DPPH P9 EC50: 13.97 µg/mL Ascorbic Acid (10.14 µg/mL) zu.ac.ae
1,3-Thiazole-based Thiazolidinone TBARS 1 62.11% inhibition Vitamin C (62.32%) nih.gov
1,3,4-Thiadiazole-based Thiazolidinone TBARS 4 ~50% inhibition Vitamin C (62.32%) nih.gov
Adamantylthiazol-based Thiazolidinone TBARS 5 66.71% inhibition Vitamin C (62.32%) nih.gov
1,3,4-Thiadiazole-based Thiazolidinone DPPH 4 33.98% scavenging Vitamin C (94.35%) nih.gov

In Vitro Antiviral Research (e.g., Anti-HIV)

Thiazolidin-4-one derivatives have been identified as a promising class of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Research has focused on the design and synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, which have demonstrated high effectiveness in inhibiting HIV-1 replication at nanomolar concentrations. nih.gov

The primary mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnih.gov They function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings at the 2 and 3 positions of the thiazolidinone nucleus significantly influence the in vitro anti-HIV activity. nih.govresearchgate.net For example, substituting the thiazolidinone nucleus at both positions 2 and 3 was found to enhance the potency of the compounds against HIV-1 replication in MT-4 cells. researchgate.net In one study, a series of new thiourea (B124793) derivatives and their cyclized 1,3-thiazolidin-4-one counterparts were synthesized and evaluated for antiviral activity. One of the thiazolidin-4-one derivatives showed noteworthy activity against wild-type HIV-1 and its variants, with its mode of action confirmed as an NNRTI through a colorimetric enzyme immunoassay. nih.gov

In Vitro Antidiabetic Research (e.g., alpha-amylase inhibition)

One of the key therapeutic strategies for managing diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are responsible for breaking down complex polysaccharides into absorbable monosaccharides. nih.govnih.gov Thiazolidinedione (TZD) and thiazolidin-4-one derivatives have been extensively investigated as potential inhibitors of these enzymes. nih.govnih.govmdpi.com

In vitro enzymatic inhibition assays are the standard method for evaluating the antidiabetic potential of these compounds. mdpi.com Studies have shown that various TZD derivatives exhibit significant, concentration-dependent inhibitory activity against α-amylase and α-glucosidase. nih.govmdpi.com For instance, one study synthesized twelve 3,5-disubstituted-thiazolidine-2,4-dione hybrids and evaluated their inhibitory action. nih.gov Two compounds, 9F and 9G, emerged as potent dual inhibitors of both enzymes, with IC50 values against α-amylase of 17.10 ± 0.015 µM and 9.2 ± 0.092 µM, respectively. nih.gov Another investigation into different TZD derivatives found that all four tested compounds showed ≥ 50% inhibition in an α-amylase inhibition assay. mdpi.com The inhibitory activity of these compounds is often compared to acarbose, a standard antidiabetic drug. mdpi.comresearchgate.net

Table 2: In Vitro α-Amylase Inhibitory Activity of Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Compound ID α-Amylase IC50 (µM) Standard Control Reference
Thiazolidine-2,4-dione Hybrid 9G 9.2 ± 0.092 Acarbose nih.gov
Thiazolidine-2,4-dione Hybrid 9F 17.10 ± 0.015 Acarbose nih.gov
Thiazolidine-2,4-dione Hybrid 9E 125.77 ± 0.089 Acarbose nih.gov
Pyrimidinyl-arylthiazolidin-4-one 2b 25 µg/mL Acarbose (8.26 µg/mL) researchgate.net
Pyrimidinyl-arylthiazolidin-4-one 2f 30 µg/mL Acarbose (8.26 µg/mL) researchgate.net
Pyrimidinyl-arylthiazolidin-4-one 2a 35 µg/mL Acarbose (8.26 µg/mL) researchgate.net

In Vitro Antiparasitic and Antitubercular Investigations

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. mdpi.com Thiazolidin-4-one derivatives have been identified as a versatile and valuable scaffold in the development of new therapeutics against tuberculosis. mdpi.comnih.gov

In vitro evaluation of these compounds is typically conducted against various Mtb strains, including the reference H37Rv strain and clinical MDR isolates, to determine their minimum inhibitory concentration (MIC). mdpi.comnih.govresearchgate.net A study involving the synthesis of 1,3-thiazolidin-4-ones via a one-pot, solvent-free reaction protocol evaluated their antimycobacterial activity. Several of the synthesized compounds (4c, 4d, 4e, 4f, 4h, 4i, and 4j) displayed promising activity against dormant Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains. nih.gov Another study focused on thiazolidine-4-carboxylic acid hydrazones, identifying three active compounds (6a 11, 6a 13, 6a 15) with MIC values below 10 µM against both Mtb H37Rv and MDR-TB. researchgate.net Notably, compound 6a 11 showed high potency with an MIC of 1.33 µM against MDR-TB. researchgate.net The structural flexibility of the thiazolidin-4-one core allows for various chemical modifications, such as the addition of halogen substitutions or heterocyclic linkers, which can significantly enhance antimycobacterial activity. mdpi.comnih.gov

Table 3: In Vitro Antitubercular Activity of Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Strain(s) Compound ID Result (MIC) Reference
Thiazolidine-4-carboxylic acid hydrazone MDR-TB 6a 11 1.33 µM researchgate.net
Thiazolidine-4-carboxylic acid hydrazone MTB H37Rv & MDR-TB 6a 11, 6a 13, 6a 15 < 10 µM researchgate.net
2-phenylindol-3-ylthiazolidin-4-one M. tuberculosis H37Rv 29d 1.5 µg/mL mdpi.com
Spirothiazolidin-4-one M. tuberculosis H37Rv 43 98% inhibition at 6.25 µg/mL mdpi.com

Emerging Research Directions and Future Perspectives

Design of Hybrid Molecular Architectures

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to enhance biological activity, target multiple pathways, or overcome drug resistance. The thiazolidin-4-one nucleus is an ideal scaffold for this approach due to its synthetic tractability and established biological importance. nih.gov Researchers are actively designing hybrids that incorporate the thiazolidin-4-one moiety with other known biologically active scaffolds. mdpi.comresearchgate.net

This molecular hybridization has yielded compounds with potent and diverse activities. For example, hybrids combining thiazolidin-4-one with quinolinone, isatin, and phenylaminopyrimidine moieties have shown significant anticancer activity against various cell lines, including breast, liver, and leukemia. nih.govmdpi.com Similarly, combining the scaffold with triazole and benzothiazole (B30560) fragments has led to the development of promising antimicrobial agents. rsc.org This approach leverages synergistic effects between the linked pharmacophores.

For 1-(1,3-Thiazolidine-4-carbonyl)piperidine, the piperidine (B6355638) and thiazolidine (B150603) rings offer multiple points for modification. Future research could focus on creating hybrids by linking other active moieties to these rings to explore new therapeutic possibilities.

Table 1: Examples of Thiazolidin-4-one Hybrid Molecular Architectures

Hybrid Scaffold Combined Pharmacophore Reported Biological Activity
Thiazolidin-4-one-Quinolinone Quinolinone Anticancer (Breast Cancer) mdpi.com
Thiazolidin-4-one-Isatin Isatin Anticancer (Liver, Colon Cancer) nih.govmdpi.com
Thiazolidin-4-one-Pyrimidine Phenylaminopyrimidine Anticancer (Leukemia) nih.gov
Thiazolidin-4-one-Sulfanilamide Sulfanilamide Anticancer (Liver, Breast Cancer) mdpi.com
Thiazolidin-4-one-Benzothiazole-Triazole Benzothiazole, Triazole Antimicrobial rsc.org
Thiazolidin-4-one-Pyrrole Pyrrole Antibiofilm nih.gov

Targeted Delivery System Concepts (Theoretical/In Vitro Modeling)

While a potent bioactive compound is essential, its efficacy can be limited by poor pharmacokinetics or off-target effects. Targeted drug delivery systems (DDS) are being explored to overcome these limitations. Although specific DDS for 1-(1,3-Thiazolidine-4-carbonyl)piperidine have not been reported, theoretical concepts can be readily applied.

One promising approach is the encapsulation of the compound within nanocarriers such as liposomes, polymeric nanoparticles, or cyclodextrins. This can improve solubility, protect the drug from degradation, and allow for controlled or delayed release. For instance, systems using cyclodextrins have been shown to modify the release profile and enhance the permeability of other heterocyclic drugs. mdpi.com In vitro modeling can be used to predict the loading capacity, release kinetics, and stability of such formulations. Theoretical modeling can further simulate how these nanoparticles would interact with biological systems to achieve targeted delivery, for example, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.

Green Chemistry Principles in Synthesis

The synthesis of chemical compounds, particularly on an industrial scale, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsjournal.com The synthesis of the thiazolidin-4-one scaffold is an area where these principles have been successfully applied, moving away from conventional methods that often require long reaction times and harsh conditions. tandfonline.comnih.gov

Modern, eco-friendly synthetic routes include microwave-assisted and ultrasound-assisted (sonication) methods, which dramatically shorten reaction times and often increase product yields. tandfonline.comsruc.ac.uknih.gov The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or catalyst-free and solvent-free reaction conditions further enhances the sustainability of the synthesis. nih.govnih.gov One-pot, multi-component reactions are particularly advantageous as they increase atom economy by combining several steps without isolating intermediates. rsc.orgnih.gov

The future synthesis of 1-(1,3-Thiazolidine-4-carbonyl)piperidine and its derivatives will likely incorporate these green methodologies to create more efficient and environmentally responsible manufacturing processes.

Table 2: Green Chemistry Approaches for Thiazolidin-4-one Synthesis

Green Technique Principle Advantages
Microwave Irradiation Direct heating of polar molecules Rapid reaction rates, higher yields, improved purity ijpsjournal.comsruc.ac.uk
Sonication (Ultrasound) Acoustic cavitation enhances reactivity Shorter reaction times, mild conditions tandfonline.comnih.gov
Solvent-Free Synthesis Reactants are mixed without a solvent Reduced solvent waste, easier purification, lower cost nih.gov
Use of Green Catalysts Employing reusable or non-toxic catalysts (e.g., nano Fe₂O₃, ionic liquids) Reduced hazardous waste, catalyst can be recycled nih.govnih.gov
Multi-Component Reactions Combining three or more reactants in a single step High atom economy, reduced number of synthetic steps, less waste rsc.org

Exploration of New Biological Target Classes

The thiazolidin-4-one scaffold is known to interact with a wide array of biological targets, which explains its diverse pharmacological profile. nih.govekb.eg Derivatives have been developed as inhibitors of enzymes like cyclooxygenases (COX) and various protein kinases, as well as modulators for nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govwikipedia.org

A key future direction is the systematic exploration of new biological targets for this scaffold. Phenotypic screening, where libraries of compounds are tested for their effect on cell behavior without a preconceived target, is a powerful tool for this purpose. For example, a screen of a thiazolidinone library led to the discovery of novel compounds that stimulate the expression of hepcidin (B1576463), a key iron-regulatory hormone, presenting a new therapeutic strategy for iron-overload disorders. researchgate.net Other studies have identified thiazolidinone derivatives as potent inhibitors of tyrosinase, an enzyme involved in pigmentation and melanoma. nih.gov

Future research on 1-(1,3-Thiazolidine-4-carbonyl)piperidine should involve broad biological screening to uncover novel activities and subsequently identify new protein targets, thus expanding its therapeutic potential beyond the established target classes.

Table 3: Established and Novel Biological Target Classes for Thiazolidin-4-ones

Target Class Specific Examples Associated Disease Area
Enzymes COX, Protein Kinases, HIV-Reverse Transcriptase, Tyrosinase nih.govekb.egnih.gov Inflammation, Cancer, HIV/AIDS, Melanoma
Nuclear Receptors PPARγ wikipedia.org Type 2 Diabetes
Ion Channels - Neurological Disorders
G-Protein Coupled Receptors Sphingosine-1-phosphate receptor nih.gov Multiple Sclerosis
Regulatory Proteins Hepcidin regulators researchgate.net Iron-Overload Disorders
Bacterial/Fungal Targets YycG histidine kinase, various metabolic enzymes mdpi.com Infectious Diseases

Advanced Spectroscopic Techniques for Ligand-Target Complexes

Understanding how a compound binds to its biological target at a molecular level is crucial for rational drug design and optimization. While standard techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry are essential for confirming the chemical structure of new compounds mdpi.comnih.gov, more advanced methods are required to study the non-covalent interactions within a ligand-target complex.

X-ray crystallography provides a high-resolution, three-dimensional snapshot of a compound bound within the active site of its protein target, revealing key interactions. nih.gov For complexes that are difficult to crystallize, advanced Nuclear Magnetic Resonance (NMR) techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify which parts of the compound are in close contact with the protein. Furthermore, ultrafast spectroscopic methods like two-dimensional infrared (2D-IR) spectroscopy can probe the dynamics of protein-ligand interactions in real-time. psu.edu These experimental methods are often complemented by computational techniques like molecular docking and Density Functional Theory (DFT) studies to model and predict binding modes. nih.govnih.gov

High-Throughput Screening in Academic Discovery Pipelines

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of tens of thousands of compounds against a specific biological target. ox.ac.uk This technology, once the domain of large pharmaceutical companies, is now widely accessible in academic research, facilitating the discovery of novel chemical probes and drug leads. ox.ac.ukthermofisher.com

The process involves miniaturizing a biological assay into a multi-well plate format (e.g., 384 or 1536 wells) and using robotics to automate the addition of compounds and reagents. ox.ac.uk This allows for the screening of large, diverse chemical libraries to identify "hits"—compounds that show activity in the assay. A successful academic screen of a custom-synthesized library of 210 thiazolidinones identified novel regulators of hepcidin expression. researchgate.net In another example, a large library of kinase-inhibitor-like scaffolds was screened against whole-cell Mycobacterium tuberculosis to identify compounds with antitubercular activity. nih.gov The creation of a focused library of 1-(1,3-Thiazolidine-4-carbonyl)piperidine derivatives for HTS campaigns against new and existing targets represents a significant opportunity for academic drug discovery.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the field of drug discovery by accelerating the design-make-test-analyze cycle. mednexus.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.govnih.gov

For a scaffold like thiazolidin-4-one, ML models can be trained on the large body of existing data to perform several key tasks:

Virtual Screening: AI can screen millions of virtual compounds to prioritize which derivatives of 1-(1,3-Thiazolidine-4-carbonyl)piperidine are most likely to be active against a specific target, saving time and resources. mdpi.com

ADMET Prediction: ML algorithms can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase, helping to avoid costly failures later in development. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the thiazolidin-4-one scaffold that are optimized for high activity against a target and have favorable drug-like properties. nih.gov

By integrating AI and ML, researchers can more intelligently navigate the vast chemical space of possible 1-(1,3-Thiazolidine-4-carbonyl)piperidine derivatives to design the next generation of therapeutic agents with greater speed and efficiency.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-thiazolidine-4-carbonyl)piperidine, and how can reaction yields be optimized?

A two-step synthesis is commonly employed:

  • Step 1 : Piperidine is functionalized at the 4-position via acylation. For example, coupling piperidine with 1,3-thiazolidine-4-carbonyl chloride in anhydrous dichlorethane (DCE) under nitrogen atmosphere at 0–5°C .
  • Step 2 : The intermediate is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yield optimization (typically 45–75%) requires strict temperature control and stoichiometric excess of acyl chloride (1.2–1.5 eq) .
  • Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm product purity using HPLC (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to identify key signals:
    • Piperidine protons: δ 1.4–1.8 ppm (multiplet, axial/equatorial H)
    • Thiazolidine carbonyl: δ 170–175 ppm in 13C^{13}\text{C} NMR .
  • Physicochemical Analysis :
    • Melting Point: Determined via differential scanning calorimetry (DSC).
    • Solubility: Test in DMSO, ethanol, and water (pH-dependent stability noted for thiazolidine derivatives) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory sensitization (similar to benzylpiperidine derivatives) .
    • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the thiazolidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :
    • Synthesize analogs with substituent variations on the piperidine (e.g., N-methylation) or thiazolidine (e.g., sulfur oxidation) .
    • Test in vitro against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. IC50_{50} values are calculated via nonlinear regression .
  • Key Parameters :
    • LogP (lipophilicity) impacts membrane permeability; measure via shake-flask method .
    • Stereochemical effects: Use chiral HPLC to resolve enantiomers and compare activity .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking Studies :
    • Use AutoDock Vina to model interactions with protein targets (e.g., kinases). Focus on hydrogen bonds between the thiazolidine carbonyl and catalytic lysine residues .
    • Validate predictions with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) to assess stability of ligand-receptor complexes .
  • QSAR Models :
    • Build regression models using descriptors like polar surface area (PSA) and molar refractivity. Validate with leave-one-out cross-validation (R2^2 > 0.8) .

Q. What strategies resolve contradictions in biological data across studies?

  • Case Example : Discrepancies in IC50_{50} values for enzyme inhibition may arise from:
    • Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affects thiazolidine stability. Standardize to pH 7.4 .
    • Protein Source : Recombinant vs. native enzymes (post-translational modifications alter binding pockets) .
  • Resolution : Perform side-by-side assays under identical conditions and validate with orthogonal methods (e.g., SPR vs. fluorescence) .

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Reactant of Route 1
1-(1,3-Thiazolidine-4-carbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Thiazolidine-4-carbonyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.